N'-[(3-bromo-4-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the alkylation of N,N-dimethylethane-1,2-diamine with 3-bromo-4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiolate in DMF or THF.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one
Uniqueness
N’-[(3-bromo-4-fluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific structural features, such as the combination of bromine and fluorine atoms on the phenyl ring and the presence of an ethyl group on the diamine moiety
Properties
IUPAC Name |
N'-[(3-bromo-4-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFN2/c1-4-17(8-7-16(2)3)10-11-5-6-13(15)12(14)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGMYVZPGOFBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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